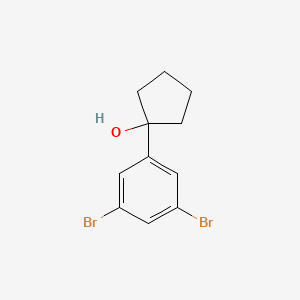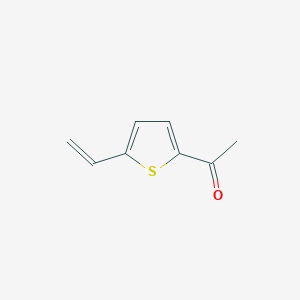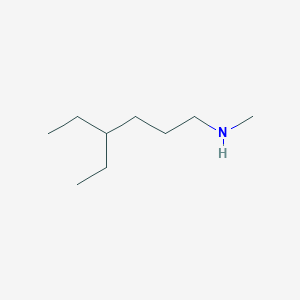
(4-Ethylhexyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylhexyl)(methyl)amine is an organic compound with the molecular formula C9H21N It is a secondary amine, characterized by the presence of an ethylhexyl group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylhexyl)(methyl)amine can be achieved through several methods. One common approach involves the reductive amination of 4-ethylhexanone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor system. This method ensures efficient mixing and reaction of the starting materials, leading to higher yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylhexyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted amine derivatives .
Scientific Research Applications
(4-Ethylhexyl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Ethylhexyl)(methyl)amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4-Ethylhexyl)amine: Similar structure but lacks the methyl group.
(4-Ethylhexyl)(ethyl)amine: Contains an ethyl group instead of a methyl group.
(4-Ethylhexyl)(propyl)amine: Contains a propyl group instead of a methyl group
Uniqueness
(4-Ethylhexyl)(methyl)amine is unique due to its specific combination of an ethylhexyl group and a methyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Properties
Molecular Formula |
C9H21N |
|---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
4-ethyl-N-methylhexan-1-amine |
InChI |
InChI=1S/C9H21N/c1-4-9(5-2)7-6-8-10-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
FKGWFWDQBCHHOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


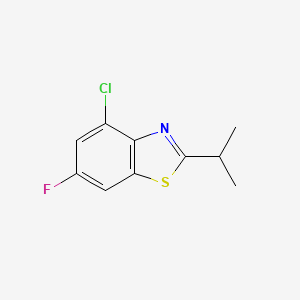
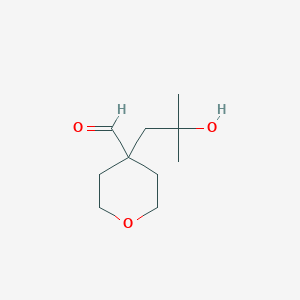

![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B13249282.png)
![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B13249284.png)
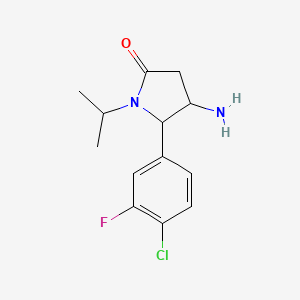
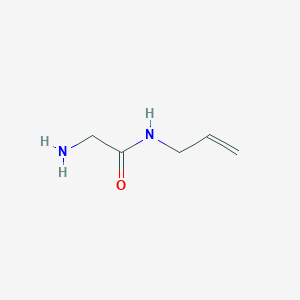
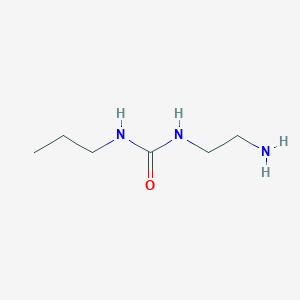
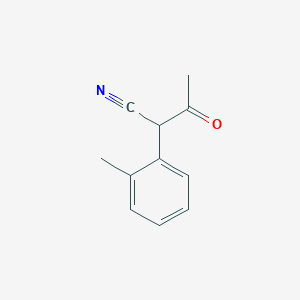
![4-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13249315.png)
![(2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13249318.png)
![(Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13249326.png)
